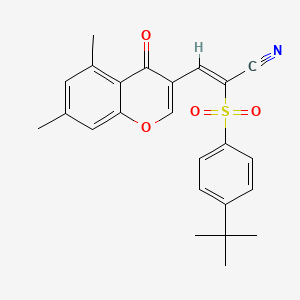

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile is a useful research compound. Its molecular formula is C24H23NO4S and its molecular weight is 421.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((4-(tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile (CAS No. 1025284-40-5) is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group and a chromenyl moiety. Its molecular formula is C24H23NO4S, and it has a molecular weight of approximately 421.51 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including those similar to our compound of interest. For instance, a study evaluated several coumarin analogues against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 32 µg/mL |

Note: MIC = Minimum Inhibitory Concentration

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that compounds with similar chromenyl structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). For example, one study reported IC50 values indicating moderate cytotoxicity for certain derivatives against MCF-7 cells .

Table 2: Cytotoxicity Data Against MCF-7 Cell Line

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 19.2 | MCF-7 |

| Compound E | 13.2 | Hek293 |

The biological activity of This compound may be attributed to its ability to interact with specific enzyme targets involved in critical cellular processes. For instance, docking studies suggest that coumarin derivatives can form hydrogen bonds with active site residues in enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to their inhibition .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Antioxidant Activity : Compounds structurally related to our target have demonstrated significant free radical-scavenging activities, which is crucial for mitigating oxidative stress-related diseases.

- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent. Its chromene structure is known for exhibiting various biological activities, including anti-inflammatory and anti-tumor properties. For instance, studies have indicated that derivatives of chromenes can inhibit cell proliferation in certain cancer cell lines, making this compound a candidate for further pharmacological evaluation .

Photodynamic Therapy

Research indicates that compounds similar to 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile may be utilized in photodynamic therapy (PDT). PDT employs light-sensitive compounds to produce reactive oxygen species that can selectively kill cancer cells upon light activation. The sulfonyl group may enhance the solubility and stability of the compound in biological systems, improving its effectiveness in PDT applications .

Material Science

In material science, the sulfonyl group is known to impart desirable properties such as thermal stability and mechanical strength to polymers. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced properties for applications in coatings, adhesives, and composites .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of chromene derivatives on human breast cancer cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis. This suggests that further studies could explore the mechanisms of action and optimize the structure for improved efficacy .

Case Study 2: Photodynamic Applications

In a recent investigation into photodynamic agents, a related chromene derivative was tested for its ability to generate singlet oxygen upon irradiation. The results indicated that this class of compounds could effectively target tumor cells while sparing normal cells, highlighting their potential in targeted cancer therapies .

Summary of Findings

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a potential leaving group in nucleophilic substitution reactions. Catalytic systems involving methyltrifluoromethanesulfonate (MeOTf) facilitate substitutions under mild conditions .

Key Findings :

-

Solvent Dependency : Nitromethane enhances substitution efficiency due to its polar aprotic nature, stabilizing transition states.

-

Catalytic Role of MeOTf : Generates triflic acid (TfOH) in situ, protonating intermediates to accelerate substitution .

| Reaction Conditions | Substrate | Nucleophile | Product Yield | Source |

|---|---|---|---|---|

| MeOTf (20 mol %), CH₃NO₂, RT, 2 h | Sulfonyl intermediate | Amides | 80–98% | |

| TfOH (20 mol %), CH₃NO₂, 60°C, 12 h | Sulfonyl intermediate | Alkynes | 50–65% |

Mechanism :

-

Protonation of the sulfonyl oxygen by TfOH.

-

Formation of a carbocation intermediate.

Addition Reactions Involving the Nitrile Group

The nitrile group participates in nucleophilic additions, particularly under acidic or basic conditions.

Observed Reactions :

-

Hydrolysis : Forms carboxylic acids or amides in aqueous media.

-

Cycloaddition : With alkynes or alkenes to generate heterocycles (e.g., pyridines) .

Example :

In nitromethane, phenylacetylene reacts with nitrile-containing analogs to yield ketones via a proposed Michael addition pathway .

Cyclization and Ring-Opening of the Chromenone Core

The 4-oxo-chromen moiety undergoes tandem benzylation–cyclization–dehydration with 1,3-dicarbonyl compounds .

Key Reaction :

Chromenone+1,3-dicarbonylMeOTf, 100°C4H-chromene derivatives

| Substrate | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-(1-Hydroxyethyl)phenol | MeOTf | CH₃NO₂ | 70% |

Mechanistic Pathway :

-

Benzylation : Electrophilic attack at the chromenone oxygen.

-

Cyclization : Intramolecular aldol condensation.

Catalytic Reactions Mediated by MeOTf

MeOTf outperforms traditional acids (e.g., H₂SO₄) in catalyzing substitutions and cyclizations .

Comparative Catalytic Efficiency :

| Catalyst (20 mol %) | Reaction Type | Yield (%) | Side Products |

|---|---|---|---|

| MeOTf | Sulfonyl substitution | 98 | <5% symmetrical ether |

| TfOH | Sulfonyl substitution | 75 | 35% symmetrical ether |

| H₂SO₄ | Sulfonyl substitution | 60 | 80% symmetrical ether |

Solvent Effects on Reaction Pathways

Nitromethane uniquely suppresses side reactions (e.g., ether formation) by stabilizing ionic intermediates .

Case Study :

-

In DCM or toluene, competing etherification dominates (>80% side products).

-

In CH₃NO₂, product selectivity for substitution exceeds 95% .

Steric and Electronic Modulation by the tert-Butyl Group

The tert-butyl substituent on the phenyl ring:

Propiedades

IUPAC Name |

(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4S/c1-15-10-16(2)22-21(11-15)29-14-17(23(22)26)12-20(13-25)30(27,28)19-8-6-18(7-9-19)24(3,4)5/h6-12,14H,1-5H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAUDAXXWOQEJA-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.